Androstenediol 3-acetate

Description

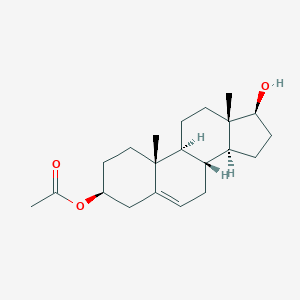

Structure

2D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMNEGOKQMOFM-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043156 | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-43-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol 3-acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androstenediol 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-5-ene-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL 3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4E4G12S6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Formation of Androstenediol 3 Acetate

Pathways of Androstenediol (B1197431) Biosynthesis as a Precursor to Androstenediol 3-Acetate

The formation of androstenediol is a critical step preceding any potential acetylation. This process is deeply integrated into the broader network of steroidogenesis, originating from foundational steroid precursors.

Dehydroepiandrosterone (B1670201) (DHEA) as a Primary Precursor

Dehydroepiandrosterone (DHEA) is a major C19 steroid and serves as the principal precursor for the biosynthesis of androstenediol. nih.govnih.gov Produced primarily by the adrenal glands, DHEA is one of the most abundant circulating steroids in humans and functions as a key metabolic intermediate in the synthesis of androgens and estrogens. nih.govimmunotech.cz The conversion of DHEA to androstenediol is a pivotal step that directs steroid metabolism toward the formation of various downstream hormones. nih.gov

Enzymatic Conversions Mediated by Hydroxysteroid Dehydrogenases (e.g., 17β-HSD, 3β-HSD)

The transformation of DHEA into androstenediol is catalyzed by specific enzymes known as hydroxysteroid dehydrogenases (HSDs).

The primary enzymes responsible for converting DHEA to androstenediol are members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. nih.govresearchgate.net These enzymes catalyze the reduction of the 17-keto group on the DHEA molecule. Specifically, enzymes like HSD17B1 and AKR1C3 (also known as HSD17B5) are known to facilitate this conversion. nih.govnih.gov

Conversely, 3β-hydroxysteroid dehydrogenase (3β-HSD) plays a crucial role in the further metabolism of both DHEA and androstenediol. nih.govwikipedia.org The 3β-HSD enzyme complex converts Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.org This means it can convert DHEA into androstenedione (B190577) and, importantly, convert androstenediol into testosterone (B1683101). nih.govwikipedia.org Therefore, the pathway can proceed in two ways to form testosterone from DHEA, with androstenediol as a key intermediate in one of those routes. youtube.com

| Enzyme Family | Specific Enzyme (Example) | Action on Steroid Pathway | Reference |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | HSD17B1, AKR1C3 | Converts Dehydroepiandrosterone (DHEA) to Androstenediol. | nih.govnih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B2 | Converts Androstenediol to Testosterone. | nih.govnih.govwikipedia.org |

Endogenous Esterification Processes and Metabolite Identification

The formation of this compound involves the attachment of an acetate (B1210297) group to the androstenediol molecule, a process known as esterification. The detection and understanding of this process in biological tissues have been subjects of specific scientific inquiry.

Detection and Identification of Androstenediol Acetates in Biological Tissues (e.g., Canine Prostate, Epididymis, Mouse Liver)

The identification of steroid acetates in biological samples has been a complex analytical challenge.

Mouse Liver: Androstenediol acetate, along with DHEA acetate, has been definitively identified using gas chromatography/mass spectroscopy (GC/MS) in studies involving the incubation of DHEA with mouse liver homogenates. oup.com

Canine Prostate and Epididymis: Early studies identified the 3-acetate of 5α-androstane-3β,17β-diol in the canine prostate and epididymis following the infusion of radiolabeled testosterone. oup.com However, further investigation revealed critical details about the nature of this formation, as discussed in the following section. There is limited current research confirming the purely endogenous presence of this compound in these tissues under physiological conditions without experimental manipulation.

Differentiation of Enzymatic versus Non-Enzymatic Esterification Mechanisms in Biological Samples

A critical aspect of identifying steroid acetates is determining whether their formation is a true enzymatic process or an artifact of the experimental procedure.

While an initial enzymatic step may form an activated intermediate, the final acetylation can be an artifact of the extraction method. oup.comoup.com This highlights the difficulty in confirming purely biosynthetic acetylation and distinguishes it from products that may arise from sample processing.

Role of Specific Esterases and Acyl-Coenzyme A Transferases in Steroid Acetylation

While the specific enzyme that produces this compound endogenously remains elusive and complicated by potential artifacts, the broader families of enzymes involved in steroid esterification have been studied.

Acyl-Coenzyme A (acyl-CoA) transferases are recognized for their role in the esterification of steroids. oup.com Studies using rat liver microsomes demonstrated that these enzymes catalyze the esterification of steroids like DHEA. oup.com This research also showed that the enzyme responsible for this is distinct from ACAT (acyl-CoA:cholesterol acyltransferase), the enzyme that esterifies cholesterol. oup.com Acyl-CoA transferases function by transferring a coenzyme A group from a donor to a carboxylic acid acceptor, a key step in forming esters. wikipedia.org

Additionally, some research points to other enzyme classes, such as alcohol O-acetyltransferases (e.g., Atf2), which have been shown to acetylate other steroid precursors like pregnenolone. nih.gov While not directly linked to this compound, this suggests a potential class of enzymes capable of performing such reactions. Esterases are generally known to hydrolyze, or break down, steroid esters to release the active steroid hormone. ergogenics.org

| Finding | Details | Implication | Reference |

| Detection in Mouse Liver | Androstenediol acetates were identified by GC/MS in mouse liver homogenates after incubation with DHEA. | Confirms the compound can be formed in a biological sample under certain conditions. | oup.com |

| Detection in Canine Prostate | A steroid acetate was identified after testosterone infusion and extraction with ethyl acetate. | The finding is confounded by the extraction method. | oup.com |

| Esterification Mechanism | Acetylation was found to be dependent on the ethyl acetate solvent used for extraction. | Suggests formation via non-enzymatic transesterification, potentially as an experimental artifact. | oup.comoup.com |

| Enzymes in Steroid Esterification | Acyl-CoA transferases (distinct from ACAT) are known to esterify steroids like DHEA. | This enzyme family is a primary candidate for mediating endogenous steroid esterification. | oup.com |

Intracrine Metabolism and C19 Steroid Transformations Relevant to this compound

Intracrine metabolism refers to the synthesis and action of hormones within the same cell, a process of particular importance for C19 steroids. nih.gov The metabolic fate of 5-androstenediol is governed by a series of enzymatically catalyzed reactions that activate or inactivate the steroid molecule. These transformations include the hydrolysis of sulfate (B86663) esters, oxidation and reduction at key positions, isomerization, and conjugation. nih.gov

Hydrolysis of Sulfate Esters

The formation of active steroids within peripheral tissues often begins with the hydrolysis of circulating steroid sulfates. nih.govnih.gov Steroid sulfatase (STS), an enzyme widely distributed throughout the body, plays a pivotal role in this process by catalyzing the hydrolysis of sulfate ester bonds. nih.govbioscientifica.comwikipedia.org A primary substrate for STS is dehydroepiandrosterone sulfate (DHEA-S), which is converted to dehydroepiandrosterone (DHEA). nih.govoup.com This reaction is critical as DHEA is the direct precursor to 5-androstenediol, making the activity of STS a key regulating step in the availability of substrates for androgen biosynthesis. oup.comnih.gov The desulfation process transforms inert, water-soluble steroid conjugates into their unconjugated, biologically active forms, which can then enter subsequent metabolic pathways. bioscientifica.com

Oxidation and Reduction Reactions at Key Positions (C-3, C-17)

The biological activity of C19 steroids is significantly altered by enzymatic modifications at the C-3 and C-17 positions. These reactions are primarily catalyzed by various isoforms of hydroxysteroid dehydrogenases (HSDs).

At C-17: The conversion of the 17-keto group of DHEA to the 17β-hydroxyl group of 5-androstenediol is a reduction reaction. This step is catalyzed by 17β-hydroxysteroid dehydrogenase (HSD17B3), an enzyme predominantly expressed in the testes. nih.govnih.gov This conversion is a key branch point in steroidogenesis, leading from a weak androgen precursor to a more direct precursor of testosterone.

At C-3: 5-androstenediol is a Δ5-steroid, characterized by a double bond at C-5 and a hydroxyl group at the 3β-position. wikipedia.org Its conversion into the potent androgen testosterone involves both an oxidation and an isomerization. The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group and concurrently shifts the double bond from the Δ5 to the Δ4 position. nih.gov This two-step reaction transforms 5-androstenediol into testosterone, a critical step in the classical androgen biosynthesis pathway. researchgate.net

Stereoselective Reductions and Isomerization (Δ5-Δ4) in Steroid Pathways

The conversion of Δ5-steroids to Δ4-steroids is a fundamental process in the synthesis of all biologically active steroid hormones, including androgens. As noted previously, the enzyme 3β-HSD is responsible for this critical Δ5-Δ4 isomerization, which is essential for creating the 4-ene-3-one structure characteristic of active androgens like testosterone. nih.govnih.gov

Following the formation of testosterone from 5-androstenediol, further stereoselective reduction can occur. The enzyme 5α-reductase catalyzes the reduction of the Δ4 double bond of testosterone to produce 5α-dihydrotestosterone (DHT), the most potent endogenous androgen. nih.gove-apem.org This conversion happens in androgen target tissues such as the skin and prostate, highlighting a key step in peripheral androgen activation. nih.gov

Conjugation Pathways: Sulfation (e.g., by SULT2A1, SULT1E1) and Glucuronidation

Conjugation reactions represent the primary pathways for the inactivation and elimination of steroids. These processes increase the water solubility of the steroid molecules, facilitating their excretion.

Sulfation: This process involves the addition of a sulfonate group to a hydroxyl group on the steroid, catalyzed by sulfotransferase (SULT) enzymes. bioscientifica.com SULT2A1 is the principal enzyme responsible for the sulfation of DHEA in the adrenal glands and liver. nih.govgenecards.org It also demonstrates activity towards other 3β-hydroxysteroids. bioscientifica.com Genetic variants of SULT2A1 have been shown to affect the levels of sulfated metabolites of androstenediol. bioscientifica.com SULT1E1 is another key enzyme in estrogen homeostasis, primarily responsible for inactivating estrogens through sulfation, but it can also sulfate DHEA. nih.govjensenlab.org

Glucuronidation: This pathway involves the conjugation of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). immunotech.cz While direct glucuronidation of 5-androstenediol is possible, a more significant pathway involves its conversion to testosterone and DHT, followed by the metabolism of DHT to 5α-androstane-3α,17β-diol (androstanediol). immunotech.cz This metabolite is then glucuronidated to form 3α-androstanediol glucuronide (3α-diol G), which is considered a reliable marker of peripheral androgen metabolism and DHT activity. immunotech.cznih.govwikipedia.org The liver is a principal site for androgen glucuronidation. nih.govdeepdyve.com

Investigation of Alternative Androgen Biosynthesis Pathways (e.g., "Backdoor Pathway")

In addition to the classic androgen pathway where testosterone is the immediate precursor to DHT, an alternative route known as the "backdoor pathway" has been identified. nih.gove-apem.org This pathway generates DHT while bypassing the conventional intermediates of DHEA, androstenedione, and testosterone. nih.govplos.org The backdoor pathway typically begins with 17α-hydroxyprogesterone and proceeds through a series of reduction reactions to produce androsterone (B159326) and then 5α-androstane-3α,17β-diol (androstanediol), which is subsequently oxidized to DHT. e-apem.orgresearchgate.net

The classic pathway proceeds via DHEA and its conversion to 5-androstenediol, which is then metabolized to testosterone. nih.govresearchgate.net The current understanding of the backdoor pathway suggests it is a separate route that circumvents these Δ5-intermediates. plos.org Therefore, 5-androstenediol is not considered an intermediate in the primary backdoor pathway. The key diol intermediate in the backdoor route is androstanediol, which differs from 5-androstenediol in the saturation of the A-ring and the orientation of the C-3 hydroxyl group. e-apem.orgresearchgate.net

Expression and Activity of Steroidogenic Enzymes in Metabolic Models (e.g., COS-7 Cells)

Cell lines are crucial tools for studying the function of specific enzymes in steroid metabolism. COS-7 cells, derived from monkey kidney cells, are generally considered non-steroidogenic and have been widely used as a model system for transfection experiments to analyze the activity of individual steroidogenic enzymes. researchgate.netnih.gov

However, studies have revealed that COS-7 cells endogenously express mRNAs for a range of steroidogenic enzymes, including 3β-HSD, 17β-HSD, and 5α-reductase, and are capable of actively metabolizing various steroids. researchgate.netresearchgate.net For example, research has shown that COS-7 cells can convert testosterone to androstenedione, indicating significant 17β-HSD activity. researchgate.netresearchgate.net The use of these cells for expressing cloned cDNAs has been fundamental in characterizing enzyme function. For instance, the dual 17α-hydroxylase and 17,20-lyase activities of the P450c17 enzyme were confirmed by expressing its cDNA in COS-1 cells. nih.gov This model system allows for the detailed investigation of specific steps in the metabolic pathways relevant to C19 steroids like 5-androstenediol.

Table of Enzymes in Androstenediol Metabolism

| Enzyme | Abbreviation | Action | Substrate | Product | Metabolic Pathway |

|---|---|---|---|---|---|

| Steroid Sulfatase | STS | Hydrolysis of sulfate ester | Dehydroepiandrosterone sulfate (DHEA-S) | Dehydroepiandrosterone (DHEA) | Precursor Activation |

| 17β-Hydroxysteroid Dehydrogenase 3 | HSD17B3 | Reduction of 17-keto group | Dehydroepiandrosterone (DHEA) | 5-Androstenediol | Classical Androgen Synthesis |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Oxidation of 3β-hydroxyl and Δ5-Δ4 isomerization | 5-Androstenediol | Testosterone | Classical Androgen Synthesis |

| 5α-Reductase | SRD5A | Reduction of Δ4-5 double bond | Testosterone | 5α-Dihydrotestosterone (DHT) | Androgen Activation |

| Sulfotransferase 2A1 | SULT2A1 | Sulfation | Dehydroepiandrosterone (DHEA) | Dehydroepiandrosterone sulfate (DHEA-S) | Inactivation/Conjugation |

| UDP-Glucuronosyltransferase | UGT | Glucuronidation | 5α-Androstane-3α,17β-diol | 3α-Androstanediol glucuronide | Inactivation/Conjugation |

Table of Mentioned Compounds

| Common Name | Systematic Name |

| This compound | [(3S,8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

| 5-Androstenediol | (3β,17β)-Androst-5-ene-3,17-diol |

| Androstenedione | Androst-4-ene-3,17-dione |

| Androstanediol | (3α,5α)-Androstane-3,17β-diol |

| Androsterone | (3α,5α)-3-Hydroxyandrostan-17-one |

| Dehydroepiandrosterone | (3β)-3-Hydroxyandrost-5-en-17-one |

| Dehydroepiandrosterone sulfate | (3β)-3-(Sulfooxy)androst-5-en-17-one |

| Dihydrotestosterone (B1667394) | (5α,17β)-17-Hydroxyandrostan-3-one |

| Estrone (B1671321) | 3-Hydroxyestra-1,3,5(10)-trien-17-one |

| 17α-Hydroxyprogesterone | 17-Hydroxypregn-4-ene-3,20-dione |

| Testosterone | (17β)-17-Hydroxyandrost-4-en-3-one |

| 3α-Androstanediol glucuronide | (3α,5α,17β)-17-Hydroxyandrostan-3-yl β-D-glucopyranosiduronic acid |

Molecular Mechanisms of Action and Receptor Interactions

Ligand-Induced Conformational Changes and Subsequent Transcriptional Regulation

The binding of a ligand, such as androstenediol (B1197431), to a nuclear receptor initiates a critical conformational change in the receptor's structure. elifesciences.orgpsu.edu This structural shift, particularly within the ligand-binding domain (LBD), causes the dissociation of chaperone proteins and facilitates the recruitment of co-regulator proteins that either activate or repress the transcription of target genes. elifesciences.orgfrontiersin.org

In the case of androstenediol binding to ERα and ERβ, crystallographic studies show that it stabilizes the receptor's active conformation, allowing a coactivator-derived peptide to bind to the activation function 2 (AF2) surface. nih.gov This agonist-bound state is structurally similar to that induced by estradiol (B170435). nih.gov The ability of different ligands to shift the conformational ensembles of a receptor can predict their transcriptional activity. elifesciences.org This process, where the ligand-activated receptor dimer binds to specific hormone response elements on DNA, is the foundation of the classical genomic signaling pathway, leading to changes in protein synthesis and cellular metabolism, growth, or differentiation. frontiersin.orgwikipedia.org

Non-Genomic Signaling Pathways Initiated by Androstenediol and its Derivatives

In addition to the classical genomic pathway that involves gene transcription, steroids can elicit rapid cellular responses through non-genomic signaling. frontiersin.orgresearchgate.net These effects occur within seconds to minutes, a timeframe too short to be explained by transcription and translation. researchgate.net Such rapid actions are often mediated by steroid receptors located at the cell membrane or within the cytoplasm. researchgate.netpnas.org

Non-genomic steroid actions can involve membrane-embedded or associated receptors, including G protein-coupled receptors (GPCRs). researchgate.netnih.gov Androgens can interact with membrane-coupled ARs and G proteins, leading to the modulation of intracellular signaling cascades, such as the activation of phospholipase C (PLC) and subsequent release of intracellular calcium. researchgate.net

While direct evidence for androstenediol specifically is still emerging, the broader family of neuroactive steroids, which includes androstenediol, is known to utilize these pathways. nih.gov For instance, the G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30) is a non-nuclear ER that binds estradiol with high affinity to mediate non-genomic events. frontiersin.orgnih.gov Given that androstenediol and its metabolites are potent ERβ agonists, it is plausible they could engage similar membrane-associated estrogen receptors or other GPCRs to initiate rapid signaling. These pathways represent a crucial aspect of steroid hormone action, complementing the slower, transcription-based genomic mechanisms. pnas.org

Downstream Kinase Cascade Modulation (e.g., MAPK, PI3K)

The direct molecular actions of Androstenediol 3-acetate on downstream kinase cascades are primarily understood through the activity of its parent compound, androstenediol (also known as androst-5-ene-3β,17β-diol or A5-diol). wikipedia.org Following administration, acetate (B1210297) esters of steroids are typically cleaved by esterase enzymes in the body, releasing the parent steroid to exert its biological effects. Therefore, the modulation of signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) is largely attributable to androstenediol.

Androstenediol, a weak androgen and estrogen, can influence these pathways through its interaction with steroid receptors. wikipedia.org Sex steroids and growth factors are known to synergistically interact by converging on the PI3K/Akt and MAPK/ERK signaling pathways. frontiersin.org This convergence can modulate the activity of downstream transcription factors and translation machinery. frontiersin.org For instance, activation of PI3K by ligand-bound steroid receptors can lead to the phosphorylation of Akt, which in turn can increase CREB-mediated transcription and protein synthesis via mTOR activation. frontiersin.org

Research has demonstrated that the PI3K/Akt pathway is a significant player in processes regulated by androgens and estrogens. amegroups.orgnih.gov The loss of the PTEN tumor suppressor, a negative regulator of the PI3K/Akt pathway, is common in certain cancers and leads to the upregulation of this pathway. amegroups.orgiiarjournals.org Interestingly, there appears to be a reciprocal feedback loop between the androgen receptor (AR) and PI3K signaling pathways, where the inhibition of one can lead to the activation of the other. iiarjournals.orgmdpi.com This highlights the intricate cross-regulation that occurs within the cell.

Furthermore, studies on androstenediol have shown its potential to inhibit inflammation by modulating these very pathways. One study indicated that androstenediol can ameliorate acetic acid-induced colitis by inhibiting TLR4-mediated PI3K/Akt and NF-κB pathways, an effect mediated through the activation of estrogen receptor β (ERβ). researchgate.net

The MAPK pathway is also a critical component of steroid hormone action. Activation of the androgen receptor can be influenced by growth factors and cytokines through kinase pathways like MAPK. amegroups.org Some studies have shown that androgen-mediated activation of the MAPK signaling cascade can be attenuated by androgen receptor antagonists, suggesting a receptor-dependent mechanism. pnas.org The activation of ERK1/2, key components of the MAPK pathway, is a known step in the signaling cascade initiated by trophic hormones in steroidogenic cells. bioscientifica.com This activation can be triggered through both Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling. bioscientifica.com

Structure-Activity Relationship Studies of this compound and its Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure, and modifications to the parent androstenediol molecule can significantly alter its effects. The structure-activity relationship (SAR) for androstane (B1237026) steroids has been a subject of extensive research, providing insights into how specific structural features influence receptor binding and subsequent biological responses. nih.govwikipedia.org

The core of this compound is the androstane skeleton. Key features of the parent compound, androstenediol, include a hydroxyl group at the 3β-position and another at the 17β-position, with a double bond between carbons 5 and 6 (Δ5). wikipedia.org The introduction of an acetate group at the 3β-hydroxyl position to form this compound is a critical modification. ontosight.ai This esterification increases the lipophilicity of the molecule, which can affect its absorption and distribution in the body. wikipedia.org As mentioned, the acetate group is generally cleaved in vivo to release the active parent hormone, androstenediol. ontosight.ai

Studies on related androstene hormones demonstrate the importance of the substituents at the C3 and C17 positions. nih.govmdpi.com For example, the orientation of the hydroxyl group at C17 significantly impacts receptor activation. 17β-androstenediol (17β-AED) is a more potent activator of the androgen receptor than its epimer, 17α-androstenediol (17α-AED). nih.gov The presence of a ketone at C17, as in dehydroepiandrosterone (B1670201) (DHEA), further reduces the ability to activate the androgen receptor compared to the 17β-hydroxyl variants. nih.gov

Derivatization at the C3 and C17 positions has been explored to modify the activity of androstenediol. A study involving the synthesis of various 5-AED derivatives, such as 5-AED 3-butanoate, 5-AED 3,17-dipropionate, and 5-AED 3,17-dibutanoate, showed that these compounds exhibited micromolar cytotoxic activity against certain cancer cell lines. mdpi.com This suggests that altering the ester groups can modulate the compound's biological effects. Similarly, the creation of a dual ester, such as this compound-17-benzoate, is another strategy to modify the pharmacokinetic properties and potentially the interaction with steroid hormone receptors. ontosight.ai

The general principles of SAR for anabolic steroids offer further context. For instance, removing the C3-ketone (as is the case with androstenediol's C3-hydroxyl group) can dramatically decrease androgen receptor agonist activity, often rendering the steroid an androgen prohormone. wikipedia.org The planarity of the A-ring of the steroid nucleus is also crucial for interaction with enzymes like aromatase. core.ac.uk While the C3-carbonyl group itself is not essential for binding, a 3,4-double bond or a 3,4-epoxide group can confer the necessary planarity for strong inhibition of aromatase. core.ac.uk

The table below summarizes the structural differences and relative activities of several androstene hormones related to this compound, based on their ability to activate the human androgen receptor (AR).

| Compound | C3-Position | C17-Position | Relative Androgenicity (vs. Testosterone) |

| Testosterone (B1683101) | Ketone (at Δ4) | β-Hydroxyl | 1 |

| 17β-Androstenediol (Parent of title compound) | β-Hydroxyl (at Δ5) | β-Hydroxyl | ~1/5th of Testosterone nih.gov |

| 17α-Androstenediol | β-Hydroxyl (at Δ5) | α-Hydroxyl | ~1/60th of Testosterone nih.gov |

| Dehydroepiandrosterone (DHEA) | β-Hydroxyl (at Δ5) | Ketone | Less active than 17β-AED nih.gov |

This table provides an interactive overview of the structure-activity relationships among related androstene steroids.

Synthetic Methodologies and Derivative Design in Research

Chemoenzymatic Synthesis Approaches for Steroid Acetates

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering an efficient route to complex molecules like steroid acetates. This approach is particularly valuable for achieving high regio- and stereoselectivity, which is often challenging with purely chemical methods.

Utilization of Oxidoreductases for Regio- and Stereoselective Synthesis

Oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are instrumental in the selective synthesis of chiral steroid intermediates. uniovi.esresearchgate.net These enzymes catalyze the reduction of ketone groups to hydroxyl groups with a high degree of control over the resulting stereochemistry.

A notable application is the development of a chemoenzymatic process for producing Dehydroepiandrosterone (B1670201) (DHEA) acetate (B1210297), a closely related steroid acetate. acs.orgaurigeneservices.com This process begins with the isomerization of 4-androstene-3,17-dione (4-AD) to 5-androstene-3,17-dione (5-AD). The critical step involves the highly regio- and stereoselective bioreduction of the dione (B5365651) at the C-3 position of 5-AD to yield DHEA. aurigeneservices.com Researchers successfully identified a short-chain dehydrogenase from Sphingomonas wittichii that exclusively converts 5-AD into the desired DHEA (3β-hydroxyandrost-5-en-17-one). aurigeneservices.com This enzymatic reduction proved robust, enabling high substrate concentrations and efficient conversion, which is a significant advantage for large-scale synthesis. acs.orgaurigeneservices.com

Key Research Findings on Oxidoreductase Use

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Finding |

|---|

Hydrolase-Catalyzed Regioselective Esterification of Polyhydroxylated Steroids

Hydrolases, particularly lipases, are widely used for the regioselective acylation of steroids containing multiple hydroxyl groups. uky.eduresearchgate.netnih.gov These enzymes can distinguish between hydroxyl groups at different positions on the steroid nucleus, allowing for the targeted esterification of one specific group. nih.gov This is a significant advantage over chemical methods, where the similar reactivity of hydroxyl groups often necessitates complex protection and deprotection steps. nih.gov

Lipases such as Novozym 435 (from Candida antarctica) and lipases from Candida rugosa have been successfully employed to catalyze the site-selective acylation of various polyhydroxylated steroids. aurigeneservices.comnih.gov However, the efficiency of this method can vary. In trial syntheses involving the direct esterification of 5-androstene-3,17-diol (the parent diol of Androstenediol (B1197431) 3-acetate), the reaction with Novozyme 435 was found to be slow and required a high enzyme loading to achieve complete conversion. acs.orgaurigeneservices.com This highlights that while hydrolase-catalyzed esterification is a powerful tool for achieving regioselectivity, reaction conditions must be carefully optimized for specific substrates.

Chemical Synthesis of Androstenediol 3-Acetate and Related Analogues

Traditional chemical synthesis remains a cornerstone for producing this compound and its derivatives. These methods offer versatility and are well-established in steroid chemistry.

Esterification via Acid Anhydrides or Acid Chlorides

The most direct method for synthesizing steroid esters, including this compound, is through esterification using an acid anhydride (B1165640) or an acid chloride. mdpi.comnih.gov To synthesize DHEA 3-acetate, for example, DHEA is treated with acetic anhydride in a solvent mixture of pyridine (B92270) and toluene. mdpi.comnih.gov Similarly, other esters, such as propionates and butanoates, can be synthesized using the corresponding acid chloride (e.g., propionyl chloride) or anhydride. mdpi.comresearchgate.netnih.gov These reactions typically use a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. mdpi.comnih.gov

When starting with androstenediol, treatment with acetic anhydride can lead to the formation of the diacetate. google.com To obtain the 3-monoacetate specifically, one could perform a selective hydrolysis (saponification) of the diacetate, as the ester group at C-17 can be more readily cleaved under controlled conditions. google.com

Common Reagents for Steroid Esterification

| Starting Material | Acylating Agent | Base/Solvent | Product |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | Acetic Anhydride | Pyridine/Toluene | DHEA 3-acetate mdpi.comnih.gov |

| 5-Androstenediol | Propionyl Chloride | Pyridine | 5-Androstenediol 3,17-dipropionate mdpi.com |

Synthesis of Specific Isomers and Functionalized Derivatives (e.g., 15α-Hydroxylated, 19-Iodo)

The synthesis of functionalized analogues of this compound is crucial for exploring structure-activity relationships.

15α-Hydroxylated Derivatives: The introduction of a hydroxyl group at the 15α-position has been achieved through chemical synthesis. jst.go.jpnih.gov A common strategy involves protecting the existing 5,6-double bond, introducing a 14,15-double bond, and then performing a hydroboration-oxidation reaction to install the 15α-hydroxyl group. jst.go.jp Microbial hydroxylation by fungi such as Fusarium culmorum also presents an effective method for 15α-hydroxylation of steroid compounds. researchgate.net

19-Iodo Derivatives: The synthesis of 19-iodo-5-androstene-3β,17β-diol-17-acetate has been reported, demonstrating that the C-19 methyl group can be functionalized. nih.gov Strategies for introducing functionality at the C-19 position often involve multi-step sequences, for instance, via a 6β,19-epoxy intermediate, which can then be converted to the desired 19-hydroxy or other 19-substituted analogues. nih.gov

Rational Design Principles for Modulating Pharmacokinetic and Pharmacodynamic Properties of this compound Derivatives

The rational design of this compound derivatives aims to optimize their pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) profiles. Esterification at the 3-position is a classic prodrug strategy. The acetate group increases the lipophilicity of the parent androstenediol, which can enhance its absorption and alter its metabolic fate.

Research into various ester derivatives of DHEA and 5-androstenediol demonstrates this principle effectively. mdpi.comnih.gov By synthesizing and testing a series of esters (acetate, propionate (B1217596), butanoate), studies have shown that the nature of the ester group can significantly influence biological activity. For example, the propionate esters of DHEA and 5-androstenediol were found to have the most pronounced cytostatic effects on certain cancer cell lines and also exhibited potent antioxidant properties. mdpi.comresearchgate.netnih.gov This suggests that modifying the ester chain length can fine-tune the pharmacodynamic response.

The design of steroid derivatives is often based on mimicking the structure of endogenous substrates for specific enzymes. uc.pt By making targeted modifications to the steroid A-ring or D-ring, researchers can create potent and selective enzyme inhibitors for therapeutic applications, such as in cancer treatment. nih.govtandfonline.com The development of abiraterone (B193195) acetate, an ester prodrug that acts as an irreversible inhibitor of the CYP17A1 enzyme, is a prime example of this strategy's success in modern drug discovery. nih.govtandfonline.com These design principles, including ester prodrugs and substrate-mimicking scaffolds, are directly applicable to the development of novel this compound derivatives with tailored biological functions.

Biological Activity and Preclinical Research

Cellular and Molecular Effects of Androstenediol (B1197431) 3-Acetate and its Derivatives

Synthetic derivatives of androstenediol (AED), including its acetate (B1210297) esters, have demonstrated cytotoxic activity against human cancer cell lines. nih.govresearchgate.net In vitro studies have shown that these compounds can inhibit the proliferation and viability of HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. nih.govresearchgate.net

Research has explored the impact of various ester modifications of AED on its cytotoxic potential. For instance, propionic esters of both dehydroepiandrosterone (B1670201) (DHEA) and AED, specifically DHEA 3-propionate and 5-AED 3,17-dipropionate, have been shown to exert the most significant cytostatic effects on HeLa and K562 cells during a five-day incubation period. nih.govresearchgate.net All tested androstene derivatives, including acetates, butanoates, and propionates, exhibited micromolar cytotoxic activity against these cancer cell lines. nih.govresearchgate.net The cytotoxic effect of these androstene derivatives on HeLa cells was observed to increase with the duration of incubation, suggesting a potential genomic receptor-mediated mechanism of action. nih.gov

Table 1: Cytotoxic Effects of Androstenediol Derivatives on Cancer Cell Lines

| Compound | Cell Line | Effect | Incubation Time |

|---|---|---|---|

| Androstenediol Derivatives (general) | HeLa, K562 | Cytotoxic | - |

| DHEA 3-propionate | HeLa, K562 | Maximum cytostatic effect | 5 days |

| 5-AED 3,17-dipropionate | HeLa, K562 | Maximum cytostatic effect | 5 days |

| DHEA 3-propionate | HeLa | 20% inhibition of viability | 24 hours |

| 5-AED 3,17-propionate | HeLa | 20% inhibition of viability | 24 hours |

In contrast to their effects on cancer cells, certain derivatives of AED have demonstrated cytoprotective properties on non-cancerous cell lines. Studies utilizing the normal human fetal lung fibroblast cell line, Wi-38, have revealed that some of these compounds can stimulate cell growth. nih.govresearchgate.net

Specifically, DHEA 3-propionate and 5-AED 3,17-dipropionate were found to stimulate the growth of Wi-38 cells by 30–50%. nih.govresearchgate.net This suggests a selective action of these steroid derivatives, inhibiting the proliferation of cancerous cells while promoting the viability of normal, non-transformed cells. The absence of a cytotoxic effect on normal Wi-38 cells by androstene compounds supports their potential for further investigation as cytoprotective agents. nih.gov

Table 2: Cytoprotective Effects of Androstenediol Derivatives on Non-Cancerous Cell Line

| Compound | Cell Line | Effect |

|---|---|---|

| DHEA 3-propionate | Wi-38 | 30-50% growth stimulation |

| 5-AED 3,17-dipropionate | Wi-38 | 30-50% growth stimulation |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can lead to cellular damage through a process known as oxidative stress. nih.gov Preclinical research has indicated that synthetic derivatives of androstenediol possess antioxidant properties by reducing the production of ROS. nih.govresearchgate.net

In studies using peripheral blood mononuclear cells (PBMCs) from healthy volunteers, these steroid derivatives were shown to decrease ROS production in a luminol-stimulated chemiluminescence assay. nih.govresearchgate.net Among the tested compounds, the propionate (B1217596) ester of DHEA demonstrated the most potent antioxidant effects, inhibiting luminol-stimulated chemiluminescence by 73%, a significant increase compared to the 15% inhibition by the parent compound, DHEA. nih.govresearchgate.net This highlights the potential of esterification to enhance the antioxidant capacity of these steroids.

Immunomodulatory Research Involving Androstenediol and its Acetates

Androstenediol and its derivatives have been investigated for their immunomodulatory effects, particularly concerning their influence on peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net PBMCs are a critical component of the immune system, and androgens are known to modulate various immune cell functions. scienceopen.com Research has shown that synthetic steroid derivatives, including those of AED, can exhibit antioxidant activity by reducing ROS production in PBMCs. nih.govresearchgate.net This reduction in oxidative stress can, in turn, influence immune cell function.

Androstenediol (5-AED) has been identified as having a strong immunostimulating effect, which includes the proliferation of T regulatory (Treg) cells in the spleen and the induction of Granulocyte-Colony Stimulating Factor (G-CSF) production. mdpi.com Treg cells play a crucial role in maintaining immune tolerance and preventing autoimmune diseases. G-CSF is a cytokine that stimulates the production of granulocytes, a type of white blood cell important for fighting infection. This immunostimulatory action formed the basis for investigating 5-AED as a potential radioprotective agent. mdpi.com

Endocrine System Research and Steroidogenesis Studies

Androstenediol 3-acetate is a synthetic derivative of the endogenous steroid androstenediol (also known as androst-5-ene-3β,17β-diol or 5-AED). ontosight.ai As such, its biological activity is intrinsically linked to its parent compound, which is an intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (DHEA). ontosight.aimdpi.com The addition of an acetate group at the 3-beta position can alter the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion, potentially modifying its biological effects compared to the parent androstenediol. ontosight.ai

The enzyme aromatase (cytochrome P450 19A1) is critical for the conversion of androgens into estrogens, specifically converting androstenedione (B190577) to estrone (B1671321) and testosterone to estradiol (B170435). nih.govmdpi.com Inhibition of this enzyme is a key therapeutic strategy in estrogen-dependent breast cancer. nih.gov

While direct studies on this compound's effect on aromatase are scarce, research on related androstenedione derivatives provides some insight. For instance, studies on 4-hydroxyandrostenedione, a known aromatase inhibitor, have shown that esterification of the hydroxy group generally reduces the compound's in vitro inhibitory activity. nih.gov This suggests that the acetate group in this compound might similarly modulate its interaction with the aromatase enzyme. Conversely, some nutritional supplements have been designed with the intent to inhibit aromatase, thereby increasing endogenous testosterone levels by preventing its conversion to estrogen. springermedizin.de Given that androstenediol is a direct precursor to testosterone, its 3-acetate derivative could theoretically influence this pathway, though its precise effect—whether inhibitory or as a substrate—requires specific investigation. mdpi.comspringermedizin.de

Androstenediol itself is recognized for having both weak androgenic and estrogenic properties. nih.gov It is a metabolic intermediate that can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com Testosterone can then be converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) or aromatized to estradiol. mdpi.comnih.gov

The introduction of the 3-acetate group makes this compound a pro-steroid, which would likely be hydrolyzed in the body to release the active androstenediol. This conversion would then influence the balance of testosterone and estrogen. Studies on its parent compound, androstenediol, have shown that it can significantly contribute to circulating estrogen bioactivity, particularly when estradiol levels are low, such as during the menopausal transition. nih.govmdpi.com Therefore, this compound could serve as a reservoir that, upon metabolism, contributes to the pools of both androgens and estrogens in the body. nih.gov

Table 1: Influence of Androstenediol and its Metabolites on Hormone Levels

| Compound/Metabolite | Effect on Testosterone Levels | Effect on Estrogen Levels | Key Enzymatic Conversion | Reference |

| Androstenediol | Precursor to Testosterone | Can be aromatized to Estrogens; exhibits direct estrogenic activity | 3β-HSD converts it to Testosterone | mdpi.com |

| Testosterone | - | Precursor to Estradiol | Aromatase | mdpi.com |

| Dehydroepiandrosterone (DHEA) | Precursor to Androstenediol and Androstenedione | Indirect precursor | 17β-HSD | mdpi.com |

This table is based on the metabolic pathways of the parent compound, androstenediol.

Androgens play a crucial role in skeletal development and the maintenance of bone mass in both men and women. elsevierpure.com They are key determinants of adult bone size and contribute to bone strength, partly by increasing lean muscle mass which enhances mechanical loading on the skeleton. elsevierpure.com States of androgen deprivation are associated with a significant reduction in bone mineral density and an increased risk of fractures. elsevierpure.com As a derivative of androstenediol, this compound is expected to influence bone metabolism. ontosight.ai Its conversion to active androgens like testosterone would contribute to the maintenance of skeletal integrity. mdpi.comelsevierpure.com

Reproductive functions are also heavily regulated by a balance of androgens and estrogens. nih.gov Androgens are essential for male reproductive development and spermatogenesis, while estrogens are primary in female reproductive cycles. nih.govnih.gov As a precursor that can be metabolized into both testosterone and estrogens, androstenediol, and by extension its 3-acetate ester, can be implicated in the complex hormonal regulation of reproductive health. nih.govnih.gov

Research in Hormone-Related Disorders

Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite androgen deprivation therapy (ADT) that keeps testosterone at castrate levels. nih.govnih.govcancernetwork.com A key finding in this field is that CRPC remains dependent on androgen receptor (AR) signaling, which is often reactivated through various mechanisms, including the intratumoral synthesis of androgens from adrenal precursors like DHEA and androstenediol. mdpi.comnih.govnih.gov

Research has shown that enzymes responsible for converting these precursors into potent androgens, such as 3β-HSD and aldo-keto reductase 1C3 (AKR1C3), are often upregulated in CRPC tumors. mdpi.com Androstenediol itself has been demonstrated to activate androgen receptor target genes in human prostate cancer cells. pnas.org Therefore, this compound, as a synthetic derivative and potential precursor to androstenediol, could play a role in fueling intratumoral androgen synthesis. Upon entering the tumor cell and being hydrolyzed to androstenediol, it could be converted to testosterone and DHT, thereby stimulating AR signaling and promoting cancer progression in a castration-resistant environment. nih.govpnas.org

Table 2: Role of Adrenal Androgens in Castration-Resistant Prostate Cancer (CRPC)

| Adrenal Androgen Precursor | Role in CRPC | Key Enzymes Involved | Implication for this compound | Reference |

| Dehydroepiandrosterone (DHEA) | Converted to potent androgens within the tumor | 3β-HSD, 17β-HSD, AKR1C3 | Parent pathway for Androstenediol synthesis | mdpi.comnih.gov |

| Androstenediol (5-AED) | Direct precursor to Testosterone; can activate AR | 3β-HSD | As a derivative, can serve as a source of Androstenediol | mdpi.compnas.org |

| Androstenedione (A4) | Precursor to Testosterone | 17β-HSD | Alternative pathway for androgen synthesis | nih.gov |

The majority of breast cancers are estrogen receptor-positive (ER+), and their growth is driven by estrogens. nih.gov Aromatase inhibitors, which block the conversion of androgens to estrogens, are a standard treatment. nih.gov However, resistance can develop. One proposed mechanism of resistance involves the metabolism of androgens to estrogen-like steroids that can activate the ER. nih.gov

Studies have shown that the androgen metabolite 5α-androstane-3β,17β-diol (3βAdiol), which is structurally related to androstenediol, is estrogenic in breast cancer cells and can induce growth and ER-signaling via activation of ERα. nih.govscilit.com This suggests that even in an estrogen-deprived environment (as created by aromatase inhibitors), certain androgens or their metabolites can sustain ER signaling. nih.gov Given that androstenediol itself possesses estrogenic activity, it is plausible that this compound, upon conversion to androstenediol, could interfere with estrogen receptor signaling in mammary cancer tissues. nih.govpnas.org This could potentially contribute to cell proliferation in ER+ breast cancer, representing a possible mechanism of resistance to endocrine therapies. nih.gov

Preclinical Studies Related to Osteoporosis

Direct preclinical studies investigating this compound in the context of osteoporosis are not found in the reviewed literature. The existing research provides a foundation based on related androgens and their precursors, from which the potential, yet uninvestigated, effects of this compound might be hypothesized.

Research on Precursor Compounds:

Preclinical research has established that osteoblasts, the cells responsible for bone formation, can metabolize DHEA into androgens like androstenediol and testosterone. nih.gov This local production of active androgens within the bone microenvironment is thought to be a mechanism by which these precursors support bone health. nih.gov In vitro studies using human bone marrow-derived mesenchymal stem cells have shown that DHEA can stimulate osteoblastogenesis (the formation of osteoblasts). mdpi.com

Furthermore, androgens, in general, are known to protect against osteoporosis by maintaining cancellous bone mass and influencing cortical bone size. nih.govoup.com Their action is mediated through both androgen receptors (AR) and, following aromatization to estrogens, estrogen receptors (ER). nih.govoup.com Studies on human osteoclast precursors have demonstrated that testosterone can directly inhibit the formation and resorptive activity of osteoclasts, the cells that break down bone tissue. nih.gov

Animal models of osteoporosis, such as those using ovariectomized rodents or sheep, are standard for evaluating potential new therapies. nih.govnih.gov For instance, studies have shown that DHEA administration can improve bone mineral density and bone tissue morphometry in ovariectomized mice. nih.gov Similarly, nandrolone, a synthetic anabolic-androgenic steroid, has been studied for its positive effects on bone density and has been shown to increase calcium uptake and decrease bone loss, though its use has been limited by side effects. wikipedia.org

While one study details the synthesis of various derivatives of DHEA and 5-AED, including "DHEA 3-acetate," it primarily focuses on their cytotoxic and antioxidant properties in cancer and normal cell lines, rather than their effects on bone metabolism. mdpi.com

Advanced Analytical Methodologies in Androstenediol 3 Acetate Research

Chromatographic and Spectroscopic Techniques for Identification, Characterization, and Quantification

The accurate identification and quantification of androstenediol (B1197431) 3-acetate and its metabolites are fundamental to its research. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC/MS) for Steroid Acetates

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of steroid acetates like androstenediol 3-acetate. nih.govoup.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. oup.com For GC-MS analysis, steroid compounds, which are often not volatile enough for direct analysis, must undergo a chemical modification process called derivatization. nih.govoup.com This process enhances their volatility and thermal stability, making them suitable for the high temperatures required in the GC system. restek.comrestek.com

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. restek.com The column's stationary phase interacts differently with various components of the sample, leading to their separation based on their physicochemical properties. restek.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. nih.gov

The power of GC-MS lies in its ability to provide both qualitative and quantitative data. The retention time in the gas chromatogram and the mass spectrum of the eluted compound allow for its unambiguous identification, especially when compared to an authentic standard. nih.gov For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly increasing the sensitivity and allowing for the detection of trace amounts of the compound. researchgate.net Two-dimensional GC-MS has been shown to be a powerful "discovery tool" for identifying novel steroid metabolites. nih.gov

Table 1: GC-MS Parameters for Steroid Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Column | Typically a capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane). restek.comrestek.com | Provides high-resolution separation of steroid isomers and derivatives. |

| Derivatization | Chemical modification to increase volatility and stability (e.g., trimethylsilyl (B98337) (TMS) ether formation). sci-hub.seresearchgate.net | Essential for the analysis of hydroxylated steroids like androstenediol. |

| Ionization Mode | Commonly Electron Ionization (EI) for fragmentation patterns or Chemical Ionization (CI) for molecular ion information. nih.govresearchgate.net | EI provides structural information for identification, while CI can confirm the molecular weight. |

| Detection Mode | Full scan for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification. oup.comresearchgate.net | SIM mode offers higher sensitivity for quantifying low levels of this compound. |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-performance liquid chromatography (HPLC) is another indispensable technique in steroid research, particularly for the analysis of metabolites. nih.govencyclopedia.pub Unlike GC-MS, HPLC is well-suited for the analysis of non-volatile and thermally unstable compounds without the need for derivatization, although derivatization can be used to enhance detection. encyclopedia.pubnih.gov This makes it an ideal method for studying the complex metabolic pathways of steroids like this compound. iaea.org

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. nih.govoup.com The separation of analytes is based on their differential partitioning between the mobile and stationary phases. oup.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for steroid analysis. nih.govoup.com

HPLC can be coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), to provide sensitive and specific detection of the separated compounds. tandfonline.comresearchgate.net HPLC-MS/MS, in particular, has become a powerful tool for the simultaneous quantification of multiple steroids in complex biological matrices like serum and urine. nih.govnih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of steroids at very low concentrations. iaea.orgnih.gov

Table 2: HPLC Conditions for Steroid Metabolite Analysis

| Parameter | Description | Typical Application in this compound Research |

| Column | Reversed-phase columns (e.g., C18, C8) are most common. nih.govtandfonline.com | Separation of this compound from its more polar metabolites. |

| Mobile Phase | A mixture of water and organic solvents like acetonitrile (B52724) and/or methanol. tandfonline.comresearchgate.net | Gradient elution is often used to resolve a wide range of steroid polarities. |

| Detection | UV detection is common, but for higher sensitivity and specificity, mass spectrometry (MS or MS/MS) is preferred. encyclopedia.pubtandfonline.comoup.com | LC-MS/MS allows for the sensitive and specific quantification of metabolites in biological samples. iaea.org |

| Sample Preparation | Solid-phase extraction (SPE) is frequently used to clean up and concentrate samples before analysis. iaea.org | Removes interfering substances from complex matrices like plasma or urine. |

In Vitro Assay Systems for Functional Characterization

Understanding the biological function of this compound requires specialized in vitro assay systems. These assays allow researchers to investigate the compound's interaction with cellular components and its effects on cellular processes in a controlled environment.

Receptor Binding Assays (e.g., Dextran-Coated Charcoal Separation)

Receptor binding assays are crucial for determining the affinity of a steroid, such as this compound, for its specific receptor. mdpi.commst.dk These assays typically involve incubating a source of the receptor with a radiolabeled form of the steroid and varying concentrations of the unlabeled test compound (the "competitor"). imrpress.com The ability of the test compound to displace the radiolabeled steroid from the receptor is a measure of its binding affinity. vu.nl

The dextran-coated charcoal (DCC) method is a classic technique used to separate the receptor-bound steroid from the free, unbound steroid. imrpress.comnih.govimrpress.com After incubation, the mixture is treated with a suspension of DCC. The charcoal adsorbs the small, unbound steroid molecules, while the larger receptor-steroid complexes remain in the solution. imrpress.com Following centrifugation to pellet the charcoal, the radioactivity remaining in the supernatant, which represents the bound steroid, is measured. imrpress.comimrpress.com By analyzing the displacement curve, the concentration of the test compound that inhibits 50% of the binding of the radiolabeled steroid (the IC50 value) can be determined, providing a quantitative measure of its receptor binding affinity. mst.dk

Reporter Gene Assays for Transcriptional Activity (e.g., Luciferase Reporter Systems)

Reporter gene assays are powerful tools for measuring the transcriptional activity of a steroid receptor in response to a ligand like this compound. researchgate.netdphen1.com These assays utilize a genetically engineered "reporter" system, where the expression of an easily measurable protein, such as luciferase, is placed under the control of a hormone-responsive promoter. researchgate.netoup.com

In a typical luciferase reporter assay, cells are co-transfected with a plasmid expressing the steroid receptor of interest and a reporter plasmid containing a luciferase gene downstream of a promoter with specific hormone response elements (HREs). researchgate.net When the cells are treated with a steroid that binds to and activates the receptor, the receptor-ligand complex binds to the HREs and drives the transcription of the luciferase gene. researchgate.net The amount of luciferase produced, which can be quantified by measuring the light emitted upon the addition of a substrate, is directly proportional to the transcriptional activity of the receptor. nih.govnih.gov This allows for the characterization of compounds as agonists (activators) or antagonists (inhibitors) of the receptor. nih.govnih.gov

Table 3: Components of a Luciferase Reporter Gene Assay System

| Component | Function | Role in Studying this compound |

| Host Cell Line | A cell line that either endogenously expresses the target receptor or is engineered to do so. nih.govnih.gov | Provides the cellular machinery for transcription and translation. |

| Receptor Expression Vector | A plasmid containing the cDNA for the steroid receptor of interest. frontiersin.org | Ensures sufficient levels of the receptor for the assay. |

| Reporter Plasmid | A plasmid containing a reporter gene (e.g., luciferase) driven by a hormone-responsive promoter. frontiersin.orgtandfonline.com | Links receptor activation by this compound to a measurable output. |

| Ligand (Test Compound) | The steroid being investigated, such as this compound. | The substance whose effect on receptor transcriptional activity is being measured. |

Cell-Based Assays for Proliferation, Viability, and Specific Signaling Events

To understand the broader biological effects of this compound, researchers employ a variety of cell-based assays that measure its impact on cellular functions like proliferation, viability, and specific signaling pathways. These assays provide insights into the physiological consequences of the compound's interaction with its target cells. nih.govnih.gov

Cell proliferation assays, such as the MTT assay, measure the metabolic activity of cells, which is an indicator of cell viability and growth. nih.gov By treating cells with different concentrations of this compound, researchers can determine whether the compound stimulates or inhibits cell growth. nih.govnih.gov

To investigate the specific molecular mechanisms underlying the effects of this compound, researchers can examine its influence on intracellular signaling pathways. ahajournals.orgbioscientifica.com Techniques like Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins, such as those involved in the MAPK/ERK pathway or other kinase cascades. ahajournals.orgbioscientifica.com By dissecting these signaling events, a more complete picture of the compound's mode of action can be obtained. aacrjournals.org

Molecular Biology Techniques for Mechanistic Elucidation

Molecular biology techniques are fundamental to understanding how androgens like androstenediol exert their effects at a cellular level. These methods allow researchers to dissect the intricate signaling pathways, from gene transcription to protein function, providing insights into the mechanisms governing steroid action.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is a cornerstone technique for investigating the influence of androstenediol on cellular function. It allows for the sensitive measurement of messenger RNA (mRNA) levels, providing a snapshot of gene expression. By quantifying the transcripts of steroidogenic enzymes and hormone receptors, researchers can determine how androstenediol modulates its own synthesis, metabolism, and signaling pathways. nih.gov

In a typical experiment, cells or tissues are treated with androstenediol, after which total RNA is extracted. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for PCR amplification using specific primers for target genes. researchgate.netbioscientifica.com These target genes often include key steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (HSD3B2), which is involved in the conversion of DHEA to androstenedione (B190577), and CYP17A1, an enzyme crucial for androgen synthesis. nih.govelsevier.es Additionally, the expression of the Androgen Receptor (AR) is frequently analyzed to understand feedback mechanisms and receptor-level regulation. nih.gov

Studies have utilized RT-PCR to demonstrate that androstenediol can activate AR target genes. pnas.org For instance, real-time RT-PCR has been used to show that a substrate of the enzyme CYP7B1, but not its product, can stimulate known androgen-sensitive genes, suggesting that metabolism can regulate androgenic signaling. nih.gov These analyses are crucial for understanding the cell-specific effects of androgens, as the expression of steroidogenic enzymes can vary significantly between different tissues and cell lines. nih.govresearchgate.netnih.gov

| Cell Line/Tissue | Androgen Studied | Key Target Genes Analyzed by RT-PCR | Observed Effect on Gene Expression | Citation(s) |

| Human Prostate Cancer Cells (PC-3, LNCaP) | Androstenediol | Androgen Receptor (AR) Target Genes (e.g., PSA-CAT reporter) | Increased transcriptional activity (activation of AR target genes). | pnas.org |

| Various Cell Lines (HEK293, Prostate Cancer) | CYP7B1 substrates (e.g., DHEA, Androstenediol) | Androgen-sensitive genes | Substrates stimulated gene expression, while CYP7B1 metabolites showed lower activity. | nih.gov |

| COS-7 Cells | Various Steroids | P450scc, 3β-HSD, CYP17A1, 5α-reductase, CYP19A1 | Demonstrated baseline mRNA expression of a wide array of steroidogenic enzymes. | researchgate.net |

| Human Gastric Mucosa | Endogenous Steroids | AR, ESR2, STS, HSD3B1, CYP19A1 | Significantly decreased mRNA levels of AR and HSD3B1 in tumoral vs. healthy tissue. | nih.gov |

| Rat Ovary | Endogenous Steroids (modulated by melatonin) | CYP17A1, CREM | Melatonin supplementation led to decreased expression of CYP17A1. | elsevier.es |

While RT-PCR measures gene expression, Western blotting provides complementary information by quantifying the actual protein levels within the cell. This technique is vital for confirming that changes in mRNA transcripts translate into corresponding changes in protein expression and for studying post-translational modifications.

The Western blotting process involves separating proteins from cell or tissue lysates by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to the target protein (e.g., Androgen Receptor or a specific steroidogenic enzyme). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody, allowing for detection and quantification through chemiluminescence or fluorescence.

In the context of androstenediol research, Western blotting is used to measure the protein levels of steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase (CYP19), which are involved in the conversion of androstenedione to testosterone (B1683101) and estradiol (B170435), respectively. nih.govresearchgate.net It is also critical for assessing the total amount of Androgen Receptor protein in cells, which can be modulated by ligand binding and subsequent protein stabilization or degradation. researchgate.netmdpi.com For example, studies on androstenedione, a closely related steroid, have used Western blotting to show its effect on the expression of proteins like connexin 43 in ovarian granulosa cells. researchgate.netjri.ir

| Cell Line/Tissue | Androgen Studied | Key Proteins Analyzed by Western Blot | Observed Effect on Protein Expression | Citation(s) |

| Rat Ovarian Granulosa Cells | Androstenedione | Connexin 43 (Cx43) | Androstenedione upregulated Cx43 protein levels. | researchgate.netjri.ir |

| Porcine Ovarian Follicles | Halowax 1051 (modulator of steroidogenesis) | 17β-HSD, CYP19 | Showed a non-linear, dose-dependent effect on the expression of these key steroidogenic enzymes. | nih.gov |

| T47D Breast Cancer Cells | Estrone (B1671321) (precursor) | 17β-HSD Type 1 | This enzyme is a key target for inhibitors as it catalyzes the final step in estradiol and androstenediol synthesis. | researchgate.net |

| Human Adipose Tissue | Endogenous Steroids | CYP11A1, 3β-HSD2, AKR1C2 | Found high levels of CYP11A1 and detectable expression of 3β-HSD2, confirming protein presence. | |

| LNCaP Prostate Cancer Cells | Androgens (general) | Androgen Receptor (AR) | Androgen treatment can lead to increased AR protein levels, indicating post-transcriptional regulation. | oup.com |

In Vitro Transcription/Translation Systems for Protein-Ligand Interactions

In vitro transcription/translation systems are powerful tools for studying direct molecular interactions in a controlled, cell-free environment. These systems use purified cellular components to synthesize proteins from a DNA template, allowing researchers to investigate how a specific ligand, such as androstenediol, directly interacts with its target protein, typically the Androgen Receptor (AR), without the confounding variables of cellular metabolism or other signaling pathways. embopress.org

These assays are particularly useful for characterizing the binding affinity and specificity of a ligand for its receptor. For instance, a recombinant AR protein can be produced and used in binding assays where it competes with a radiolabeled or fluorescent androgen for binding to the receptor. researchgate.netnih.gov Such experiments can determine the dissociation constant (Kd) of androstenediol for the AR, providing a quantitative measure of binding affinity. researchgate.net

Furthermore, these systems can elucidate the functional consequences of ligand binding. For example, in vitro pull-down assays can demonstrate a direct physical interaction between androstenediol-bound AR and specific co-activator proteins. embopress.org Studies have shown that the binding of a ligand to the AR's ligand-binding domain (LBD) induces a conformational change that facilitates interaction with co-regulators, a crucial step for transcriptional activation. mdpi.comembopress.org By using in vitro synthesized proteins, researchers can confirm that androstenediol itself, and not a metabolite, is responsible for mediating these interactions. pnas.org This is critical for establishing the direct androgenic activity of androstenediol. pnas.org

| Assay Type | Proteins Studied | Ligand(s) | Key Findings | Citation(s) |

| GST Pull-Down Assay | Androgen Receptor (AR), Protein Kinase C-related kinase (PRK1) | R1881 (synthetic androgen) | Demonstrated a direct in vitro interaction between the AR and PRK1, a signaling kinase. | embopress.org |

| Competitive Binding Assay (Fluorescence Anisotropy) | AR Ligand-Binding Domain (LBD) | Androstenedione, Dihydrotestosterone (B1667394) (DHT) | Androstenedione binds directly to the AR LBD, although with a lower affinity than DHT. | researchgate.net |

| Recombinant AR Binding Assay | Rat AR Ligand-Binding Domain (LBD) | Dihydrotestosterone (DHT), Androstenedione | Developed a reliable assay to rank the binding affinities of various compounds to the AR. | nih.gov |

| Proteolysis Assay | Androgen Receptor (AR) | Androstenediol, Testosterone | Revealed a distinct conformational difference in the AR when bound to androstenediol compared to testosterone. | pnas.org |

| Yeast Two-Hybrid System | AR Ligand-Binding Domain (LBD), Co-activators | Dihydrotestosterone (DHT) | Used to detect androgenic compounds based on ligand-dependent protein-protein interactions. | nih.gov |

Future Research Directions and Translational Perspectives

Elucidating the Full Spectrum of Receptor Interactions

A critical area of future research is to comprehensively map the interaction of androstenediol (B1197431) 3-acetate and its metabolites with a wide array of nuclear and membrane-associated receptors. While the parent compound, androstenediol, is known to interact with androgen and estrogen receptors, the influence of the 3-acetate group on binding affinities and subsequent downstream signaling remains to be fully characterized. frontiersin.orgnih.gov

Key receptors of interest include:

Constitutive Androstane (B1237026) Receptor (CAR): This receptor is involved in the metabolism of xenobiotics and endogenous compounds. Understanding if androstenediol 3-acetate or its metabolites activate CAR is crucial for predicting potential drug-drug interactions and effects on steroid hormone homeostasis. mdpi.comnih.gov

G-protein Coupled Estrogen Receptor (GPER): GPER mediates rapid, non-genomic estrogenic signaling. Investigating the interaction with GPER could reveal novel mechanisms of action for this compound, distinct from classical nuclear receptor pathways. mdpi.com

Pregnane X Receptor (PXR): Similar to CAR, PXR plays a significant role in detoxification and steroid metabolism. Determining the agonistic or antagonistic activity of this compound at this receptor is essential for a complete pharmacological profile. frontiersin.orgmdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are involved in lipid metabolism and inflammation. Given the metabolic roles of related steroids, exploring the effects on PPARs could uncover potential therapeutic applications in metabolic disorders. frontiersin.orgmdpi.com

Future studies should employ receptor binding assays and functional reporter gene assays to determine the binding affinities (Ki) and activation potentials of this compound and its key metabolites across this spectrum of receptors. nih.gov

Comprehensive Analysis of Intracrine Metabolism and Complex Metabolite Panels

The local synthesis and metabolism of steroid hormones within target tissues, a process known as intracrinology, is a fundamental aspect of steroid biology. mdpi.comoaepublish.com Adrenal-derived precursors like dehydroepiandrosterone (B1670201) (DHEA) are converted into active androgens and estrogens in peripheral tissues, and serum levels may not accurately reflect this local activity. mdpi.comnih.gov this compound, as a synthetic steroid, is likely subject to similar intracrine metabolic processes.